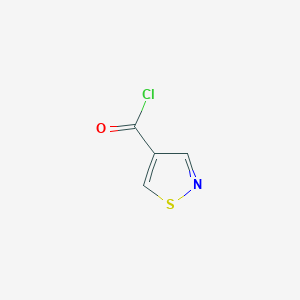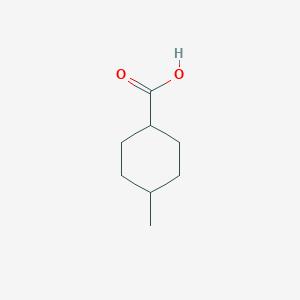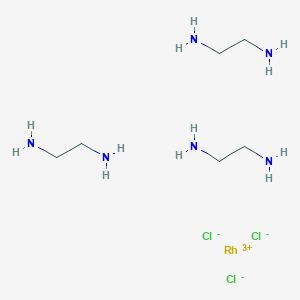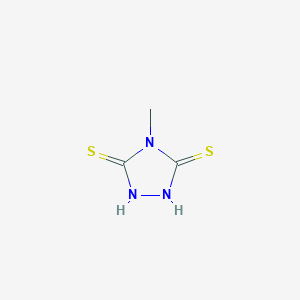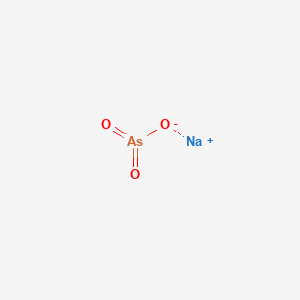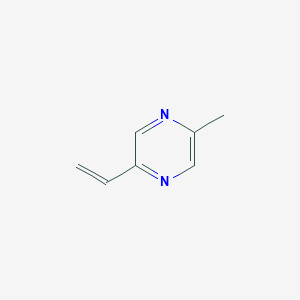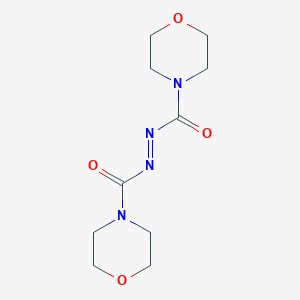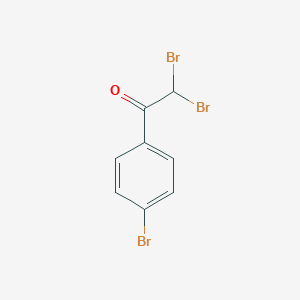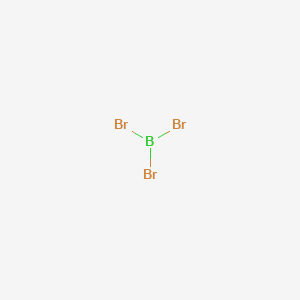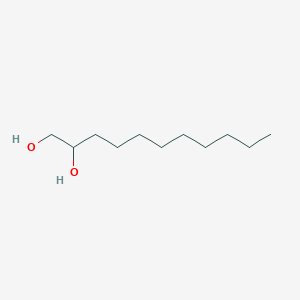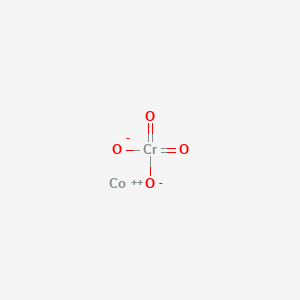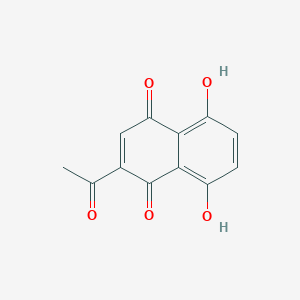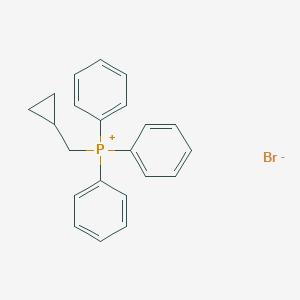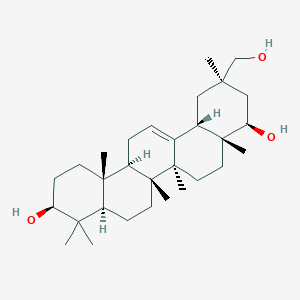
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol is a natural product found in Delphinium barbeyi with data available.
Scientific Research Applications
Synthesis and Stereochemistry
- The chemical under consideration has been explored in the synthesis and stereochemical analysis of various compounds. For instance, a study by Morishita et al. (1992) focused on the synthesis and stereochemistry of glycosides related to this chemical, emphasizing the importance of stereochemical configurations in the synthesis process (Morishita, Honmi, Ito, & Maeba, 1992).
Pharmacological Properties
- Abekura et al. (2019) investigated the anti-inflammatory effects of a compound structurally related to the one . Their findings highlighted the compound's ability to inhibit inflammatory responses, which could be relevant for understanding the pharmacological potential of similar compounds (Abekura, Park, Kwak, Ha, Cho, Chang, Ha, Chang, Lee, & Chung, 2019).
Chemical Reactions and Derivatives
- Izquierdo et al. (1999) explored the reactions and synthesis of derivatives related to this compound, demonstrating the versatility and reactivity of such chemicals in creating a variety of structurally complex molecules (Izquierdo, Plaza, Robles, Rodríguez, Ramirez, & Mota, 1999).
Conformational Analysis
- The compound's structure lends itself to detailed conformational analysis, as demonstrated by research on similar molecules. For example, the work of Camps et al. (1997) on propanobenzo[7]annulene derivatives provided insights into the conformational aspects of such complex molecules, which could be applicable to the compound (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Biological and Medicinal Chemistry
- Studies like those conducted by Bekker et al. (2013) on conjugates of bisphosphonates with ursolic, betulonic, and betulinic acids reflect the broader interest in synthesizing and analyzing compounds with potential biological and medicinal applications. The research techniques and findings may offer valuable insights for studying the compound (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
properties
CAS RN |
10379-65-4 |
|---|---|
Product Name |
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)32)9-8-19-20-16-26(3,18-31)17-24(33)27(20,4)14-15-29(19,30)6/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
FNQMKNAFKUCFHU-UOPKKJJPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
